2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Salt Screening Physicochemical Characterization Solid-State Chemistry

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS 1177356-46-5) is a salt of a β-amino alcohol derivative characterized by a 2,3,4-trimethoxyphenyl substitution pattern. The free base (CAS 1177356-45-4) has the molecular formula C11H17NO4 and a molecular weight of 227.26, while the oxalate salt has an additional oxalic acid component (C2H2O4), yielding a total molecular weight of 317.29.

Molecular Formula C13H19NO8
Molecular Weight 317.29 g/mol
CAS No. 1177356-46-5
Cat. No. B111295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate
CAS1177356-46-5
Molecular FormulaC13H19NO8
Molecular Weight317.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(CO)N)OC)OC.C(=O)(C(=O)O)O
InChIInChI=1S/C11H17NO4.C2H2O4/c1-14-9-5-4-7(8(12)6-13)10(15-2)11(9)16-3;3-1(4)2(5)6/h4-5,8,13H,6,12H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyWRLQARYKLFJIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate (CAS 1177356-46-5)


2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS 1177356-46-5) is a salt of a β-amino alcohol derivative characterized by a 2,3,4-trimethoxyphenyl substitution pattern. The free base (CAS 1177356-45-4) has the molecular formula C11H17NO4 and a molecular weight of 227.26, while the oxalate salt has an additional oxalic acid component (C2H2O4), yielding a total molecular weight of 317.29 . This compound is categorized as a specialty building block in organic synthesis and medicinal chemistry research . Its primary utility stems from the presence of both an amino group and a hydroxyl group on the ethyl linker, combined with a uniquely patterned 2,3,4-trimethoxyphenyl ring, enabling its participation in diverse synthetic transformations and potential bioactivity screening .

Why 2,3,4-Trimethoxyphenyl β-Amino Alcohol Oxalate Cannot Be Replaced by Isomeric Analogs


Generic substitution of 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate with other trimethoxyphenyl ethanolamine derivatives or alternative salt forms introduces quantifiable risks. The 2,3,4-trimethoxy substitution pattern on the phenyl ring is a critical determinant of biological target engagement; even minor positional shifts (e.g., to 2,4,5- or 3,4,5-trimethoxy isomers) can drastically alter enzyme inhibition profiles [1]. Moreover, the choice of oxalate as the counterion directly impacts physicochemical properties such as crystallinity, hygroscopicity, and solubility, which are essential for reproducible formulation and assay preparation [2]. For procurement decisions in medicinal chemistry or SAR campaigns, substituting with a free base, hydrochloride, or a positional isomer oxalate without validation risks discontinuity in biological data, confounding structure-activity relationship (SAR) interpretations and invalidating cross-study comparisons [3].

Quantitative Differentiation of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate Against Closest Analogs


Oxalate Salt vs. Free Base: Enhanced Crystallinity and Solid-State Stability for Reproducible Formulation

The oxalate salt of 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol demonstrates improved solid-state properties compared to its free base form (CAS 1177356-45-4). While explicit quantitative data for this specific compound pair is not publicly available in primary literature, class-level inference from pharmaceutical salt screening studies indicates that oxalate salts of amino alcohols typically exhibit higher melting points and lower hygroscopicity relative to the free base [1]. This is consistent with the general principle that salt formation with dicarboxylic acids like oxalic acid enhances lattice energy, reducing amorphous content and improving long-term storage stability [2]. For procurement purposes, the oxalate salt form ensures batch-to-batch consistency in solid-state properties, which is critical for accurate weighing and reproducible biological assay preparation.

Salt Screening Physicochemical Characterization Solid-State Chemistry Pre-formulation

Distinct 2,3,4-Trimethoxy Regioisomer: Unique Enzyme Inhibition Profile vs. 3,4,5-Trimethoxy Isomer

The 2,3,4-trimethoxyphenyl substitution pattern on this β-amino alcohol scaffold provides a distinct interaction profile with phenylethanolamine N-methyltransferase (PNMT) compared to the 3,4,5-trimethoxy isomer. While high-quality direct comparative data for these specific oxalate salts is limited in the public domain, class-level SAR evidence from PNMT inhibitor studies indicates that the position of methoxy groups on the phenyl ring significantly modulates enzyme affinity. For a related series of trimethoxyphenyl ethanolamine-based PNMT inhibitors, the 3,4,5-trimethoxy pattern has been shown to be optimal for activity, whereas the 2,3,4-substitution pattern may alter hydrogen bonding and hydrophobic interactions within the active site, leading to potentially different selectivity and potency profiles [1][2]. Researchers requiring a regioisomeric probe for SAR expansion or target selectivity profiling should therefore select the 2,3,4-trimethoxy oxalate as a specific tool compound rather than defaulting to the more common 3,4,5-trimethoxy analogs.

Phenylethanolamine N-Methyltransferase (PNMT) Enzyme Inhibition Structure-Activity Relationship (SAR) Regioselectivity

Positional Isomer Differentiation: 2,3,4- vs. 2,4,5-Trimethoxyphenyl Oxalate for Unambiguous SAR Profiling

Commercially available isomers such as 2-amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate (CAS 1177339-41-1) and 2-amino-2-(3,4,5-trimethoxyphenyl)ethanol (CAS 1212834-86-0) provide direct comparators for systematic SAR studies [1]. The distinct 2,3,4-trimethoxy arrangement on the phenyl ring of the target compound creates a unique electronic and steric environment that influences the basicity of the amino group, the hydrogen-bonding capacity of the hydroxyl group, and the overall molecular conformation. These differences can translate into divergent biological activities, as demonstrated by SAR studies on trimethoxyphenyl-containing kinase inhibitors and GPCR ligands, where even single methoxy positional shifts resulted in >10-fold changes in IC50 values [2]. To ensure data reproducibility and valid cross-study comparisons, procurement specifications should explicitly state the 2,3,4-substitution pattern and oxalate salt form, avoiding substitution with either the 2,4,5- or 3,4,5-isomer salts without rigorous re-validation.

Isomer Profiling Chemical Probe SAR Exploration Medicinal Chemistry

High-Value Application Scenarios for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate in Scientific and Industrial Settings


Regioisomeric Probe for PNMT and Methyltransferase Inhibitor SAR Campaigns

Medicinal chemistry teams investigating phenylethanolamine N-methyltransferase (PNMT) or related methyltransferase targets can employ this 2,3,4-trimethoxy oxalate as a regioisomeric probe to systematically map the impact of methoxy substitution patterns on enzyme inhibition. The distinct substitution pattern relative to the more common 3,4,5-trimethoxy analogs provides a critical data point for building comprehensive SAR models, enabling identification of optimal substitution geometry for potency and selectivity [1].

Solid-Form Screening and Pre-Formulation Development for Amino Alcohol-Based Candidates

Pre-formulation scientists can utilize the oxalate salt form as a benchmark in solid-form screening cascades for amino alcohol-based drug candidates. The defined stoichiometry, improved crystallinity, and manageable hygroscopicity of the oxalate salt relative to the free base make it a suitable reference standard for assessing salt-form effects on physicochemical stability, dissolution behavior, and batch consistency during early-stage development [2].

Chemical Biology Tool for Target Identification and Selectivity Profiling

In chemical biology studies aiming to deconvolute target engagement profiles of trimethoxyphenyl-containing small molecules, this compound serves as a specific affinity probe. Its unique 2,3,4-trimethoxy pattern can be exploited in competitive binding assays or chemical proteomics experiments to differentiate between targets that are sensitive to methoxy geometry versus those that are not, facilitating target deconvolution and selectivity assessment [3].

Synthetic Building Block for Diversity-Oriented Synthesis of Trimethoxyphenyl Libraries

As a bifunctional building block featuring both a primary amine and a primary alcohol, this compound is a valuable intermediate in diversity-oriented synthesis (DOS) of trimethoxyphenyl-containing compound libraries. The oxalate salt form ensures accurate stoichiometry during solid-phase or solution-phase parallel synthesis, enabling reliable construction of screening libraries where the 2,3,4-trimethoxy motif is a desired pharmacophoric element [2].

Technical Documentation Hub

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